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molecular formula C14H11NO2S B8372462 2-Phenylethynyl-thiazole-5-carboxylic acid ethyl ester

2-Phenylethynyl-thiazole-5-carboxylic acid ethyl ester

Cat. No. B8372462
M. Wt: 257.31 g/mol
InChI Key: TZKQUIMUEMTFGV-UHFFFAOYSA-N
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Patent
US08440837B2

Procedure details

A solution of 2-phenylethynyl-thiazole-5-carboxylic acid ethyl ester (9.00 g, 35.0 mmol), lithium hydroxide (13.5 g, 563 mmol), tetrahydrofuran (190 mL) and water (143 mL) was stirred at 25° C. for 64 h. The material was concentrated to remove most of the THF, taken up in 350 mL of water and washed with EtOAc (3×50 mL); acidified with 3.7% HCl to pH<1 and the precipitate extracted with 3×100 mL of EtOAc. The combined EtOAc extracts were washed with 50 mL of water, 50 mL of brine, dried (Na2SO4) and concentrated to give the titled compound, 2-phenylethynyl-thiazole-5-carboxylic acid (7.79 g; 97%), as a yellow powder, which was used without further purification in the next step. 1H NMR (400 MHz, DMSO-d6) δ 8.53 (s, 1H), 7.69-7.60 (m, 2H), 7.51-7.38 (m, 3H). LC/MS (Method 1), RT=0.57 min. Calculated [M+H]+=230; Observed [M+H]+=230.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Name
Quantity
143 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:10][C:9]([C:11]#[C:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:8][CH:7]=1)=[O:5])C.[OH-].[Li+].O1CCCC1>O>[C:13]1([C:12]#[C:11][C:9]2[S:10][C:6]([C:4]([OH:5])=[O:3])=[CH:7][N:8]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C(S1)C#CC1=CC=CC=C1
Name
Quantity
13.5 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
190 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
143 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The material was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
WASH
Type
WASH
Details
washed with EtOAc (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the precipitate extracted with 3×100 mL of EtOAc
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with 50 mL of water, 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.79 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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